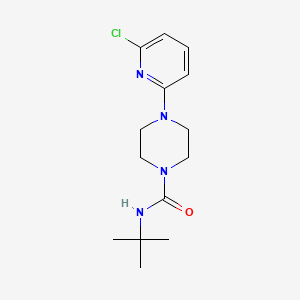

N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Beschreibung

N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS: 339107-28-7) is a synthetic compound featuring a tetrahydro-1(2H)-pyrazinecarboxamide core substituted with a tert-butyl group and a 6-chloro-2-pyridinyl moiety. Its molecular formula is C₁₄H₂₁ClN₄O, with a molecular weight of 296.80 g/mol .

Eigenschaften

IUPAC Name |

N-tert-butyl-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O/c1-14(2,3)17-13(20)19-9-7-18(8-10-19)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLDASOFIHLAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide, with the CAS number 339107-28-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological efficacy, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 296.8 g/mol. The compound features a tetrahydro-pyrazine ring, a chloro-pyridine moiety, and a tert-butyl group, which contribute to its unique properties and biological activities .

Synthesis

The synthesis of this compound typically involves the condensation of chlorinated pyrazine derivatives with various amines. For example, reactions involving substituted pyrazinecarboxylic acids and amines can yield this carboxamide through established synthetic routes . The structural modifications during synthesis are crucial for enhancing biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial and antifungal properties. Studies indicate that derivatives of this compound exhibit notable activity against Mycobacterium tuberculosis and various fungal strains . The structure-activity relationship (SAR) suggests that variations in substituents can enhance or diminish antimicrobial potency.

| Microbial Target | Activity |

|---|---|

| Mycobacterium tuberculosis | Significant inhibition |

| Fungal strains | Notable antifungal activity |

Herbicidal Activity

Preliminary evaluations suggest that compounds within this class may inhibit photosynthesis in certain plant systems, indicating potential applications as herbicides or fungicides in agricultural settings . This aspect could be particularly valuable in developing environmentally friendly agricultural chemicals.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results. For instance:

- Antimicrobial Efficacy : A study demonstrated that modifications to the chloro and pyridine functionalities significantly impacted the compound's efficacy against Mycobacterium tuberculosis, highlighting the importance of structural features in determining biological activity .

- Cytotoxicity Assays : Although direct studies on this compound are scarce, related compounds have shown enhanced cytotoxicity profiles against breast cancer cell lines (MCF-7 and T47D), suggesting that further exploration could reveal similar properties for this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl) Analogs

- N-(4-Chlorophenyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS: 339107-26-5) replaces the tert-butyl group with a 4-chlorophenyl substituent.

- Molecular Formula : C₁₆H₁₆Cl₂N₄O

- Molecular Weight : 351.24 g/mol

- Key Differences : The 4-chlorophenyl group introduces a planar aromatic ring with an electron-withdrawing chlorine atom, likely altering binding affinity compared to the bulky tert-butyl group. The increased molecular weight (Δ +54.44 g/mol) reflects the added chlorine and phenyl ring.

Phenyl-Substituted Analogs

Pyridinyl/Pyrimidinyl Substituent Modifications

Cyanopyridinyl Derivatives

- 4-(3-Cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 946385-51-9) incorporates a cyano group and phenyl ring on the pyridinyl moiety.

Hydroxymethyl-Pyrimidinyl Derivatives

Impact of tert-Butyl vs. Other Protecting Groups

- tert-Butyl 4-[2-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 179250-28-3) retains the tert-butyl group but substitutes the pyridinyl ring with a hydroxymethylphenyl group.

Structural and Functional Analysis

Molecular Properties

Functional Implications

- Electronic Effects: Chloro and cyano groups modulate electron density, influencing receptor binding (e.g., 5-HT₁A antagonism in analogs like p-MPPI ).

- Metabolic Stability : Bulky substituents like tert-butyl may slow oxidative metabolism compared to smaller groups (e.g., phenyl).

Q & A

Q. What are the optimal synthetic routes for N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including coupling of pyridine derivatives with tetrahydro-1(2H)-pyrazinecarboxamide precursors. For example, palladium-mediated cross-coupling (e.g., using (en*)Pd(NO₃)₂ complexes) has been effective for integrating the 6-chloro-2-pyridinyl moiety into heterocyclic frameworks . Optimization strategies include:

- Temperature control (e.g., anhydrous conditions at 0–25°C for acetyl chloride reactions) .

- Use of tert-butyl carbamate intermediates to protect reactive groups, as seen in analogous tert-butyl piperazinecarboxylate syntheses .

- Purification via column chromatography or recrystallization to isolate high-purity products (≥97% by HPLC) .

Q. How should researchers approach the purification and characterization of this compound to ensure high purity and correct structural confirmation?

Methodological steps include:

- Purification : Employ gradient elution in reversed-phase HPLC or silica gel chromatography to resolve byproducts .

- Characterization :

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, particularly for the tetrahydro-1(2H)-pyrazine ring .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for protonated ions) .

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous structural features .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data obtained during structural elucidation?

Discrepancies in crystallographic data (e.g., twinning or low-resolution datasets) can be addressed by:

- Using SHELXD for experimental phasing and SHELXL for refinement, which are robust for small-molecule and high-resolution macromolecular data .

- Applying twin refinement protocols in SHELXL for handling pseudo-merohedral twinning .

- Cross-validating results with spectroscopic data (e.g., NMR coupling constants to confirm ring conformations) .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity or interaction mechanisms of this compound?

Methodological workflows include:

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or GPCRs). Parameters should account for the compound’s tert-butyl group, which may influence steric hindrance .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key residues for binding .

- QSAR modeling : Train models on analogs (e.g., tert-butyl pyrimidinyl derivatives) to correlate structural features with activity .

Q. What methodological considerations are critical for conducting structure-activity relationship (SAR) studies on analogs of this compound?

Key steps include:

- Synthetic diversification : Introduce substituents at the 6-chloro-pyridinyl or tetrahydro-pyrazine positions (e.g., bromo, nitro, or methyl groups) .

- Pharmacological assays : Test analogs in vitro (e.g., enzyme inhibition, cell viability) and in vivo (e.g., pharmacokinetics in rodent models) .

- Data normalization : Use IC₅₀ values and statistical tools (e.g., ANOVA) to identify significant activity trends while controlling for batch effects .

Q. How can researchers analyze stability and degradation pathways of this compound under varying storage or experimental conditions?

Stability studies should involve:

- Forced degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and acidic/basic conditions (pH 1–13) to identify degradation products .

- LC-MS/MS analysis : Track degradation kinetics and characterize byproducts via fragmentation patterns .

- Crystallinity monitoring : Use powder XRD to detect amorphous phase formation, which may accelerate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.